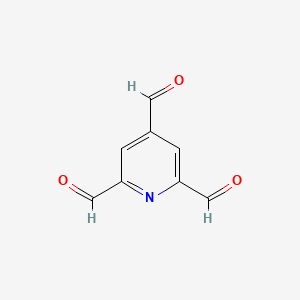

Pyridine-2,4,6-tricarbaldehyde

Beschreibung

Significance as a Heteroaromatic Building Block

Pyridine-2,4,6-tricarbaldehyde is a key heteroaromatic building block in organic synthesis. sigmaaldrich.com The pyridine (B92270) core, a six-membered aromatic ring containing a nitrogen atom, imparts specific electronic properties and reactivity to the molecule. The arrangement of the three aldehyde groups at the 2, 4, and 6 positions of the pyridine ring results in a molecule with trigonal symmetry. This unique geometry and the presence of the electron-withdrawing aldehyde groups make the pyridine ring electron-deficient, influencing its role in various chemical reactions.

Importance of Poly-Aldehyde Functionality in Chemical Synthesis

The presence of three aldehyde groups is a defining feature of this compound, offering multiple reactive sites for chemical transformations. smolecule.com This poly-aldehyde functionality allows for the construction of intricate molecular architectures through reactions such as condensations and multicomponent reactions. orgchemres.org The aldehyde groups can readily react with primary amines to form imine linkages, a fundamental reaction in the synthesis of Schiff bases and related structures. researchgate.net This reactivity is central to its use in creating larger, more complex molecules with tailored properties. smolecule.com

Overview of Research Domains and Applications

The versatile nature of this compound has led to its application in a wide array of research areas. It serves as a crucial precursor in the synthesis of:

Covalent Organic Frameworks (COFs): These are porous crystalline polymers with applications in gas storage and catalysis.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and aldehyde oxygens can coordinate with metal ions to form these highly porous materials. rsc.org

Functional Polymers: Its ability to undergo polymerization reactions allows for the creation of polymers with specific functionalities. researchgate.net

Supramolecular Assemblies: The molecule's geometry and reactive groups enable the construction of complex self-assembled structures. orgchemres.org

Medicinal Chemistry: Derivatives of this compound have shown potential as antimicrobial and antiviral agents. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridine-2,4,6-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-3-6-1-7(4-11)9-8(2-6)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVSBVUUXGPWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632085 | |

| Record name | Pyridine-2,4,6-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6390-09-6 | |

| Record name | Pyridine-2,4,6-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine 2,4,6 Tricarbaldehyde

Classical Synthetic Approaches

Traditional methods for synthesizing Pyridine-2,4,6-tricarbaldehyde rely on the direct functionalization of pyridine (B92270) or its derivatives through formylation reactions. These electrophilic aromatic substitution reactions are effective but often require specific conditions to achieve the desired trisubstituted product.

Formylation involves the attachment of a formyl group (–CHO) to the pyridine ring. wikipedia.org Given that the pyridine ring is electron-deficient, these reactions can be challenging compared to electron-rich aromatics like phenols or pyrroles. wikipedia.org However, specific reagents and conditions can facilitate the formylation at the 2, 4, and 6 positions.

Several reagent systems are traditionally employed for the formylation of pyridine rings. One of the most direct methods involves the use of formaldehyde (B43269) and formic acid under strong acid catalysis. Another prominent method is the Vilsmeier-Haack reaction, which utilizes a pre-formed Vilsmeier reagent. researchgate.net

A summary of common classical reagent systems is provided below.

| Reaction Type | Reagent System | Catalyst/Conditions | Description |

| Direct Formylation | Pyridine, Formaldehyde, Formic Acid | Strong acid (e.g., Sulfuric Acid), controlled temperature. | Formaldehyde acts as the formyl source in a reaction promoted by a strong acid catalyst to encourage electrophilic substitution. |

| Vilsmeier-Haack Reaction | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | The reaction forms the electrophilic Vilsmeier reagent in situ. researchgate.net | This method is a widely used technique for formylating electron-rich heterocyclic and aromatic compounds. researchgate.netresearchgate.net |

The underlying mechanism for these formylation reactions is electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack compared to benzene. However, the introduction of activating groups or the use of potent electrophiles can overcome this hurdle.

Direct Formylation Mechanism : In the presence of a strong acid like sulfuric acid, formaldehyde is protonated to form a highly reactive electrophile. The reaction proceeds through a series of condensation and oxidation steps, with formic acid potentially acting as a reducing or oxidizing agent under the acidic conditions to yield the aldehyde.

Vilsmeier-Haack Reaction Mechanism : This reaction involves the formation of a chloroiminium ion, commonly known as the Vilsmeier reagent, from the reaction of a substituted amide like DMF with phosphorus oxychloride. This reagent is a relatively mild but effective electrophile that reacts with the pyridine ring to introduce the formyl group after a hydrolysis workup. researchgate.net

Achieving high yields and purity for this compound requires careful control over reaction parameters.

Temperature Control : Maintaining a controlled temperature is crucial to favor the selective tri-formylation at the desired 2, 4, and 6 positions and to minimize side reactions.

Reagent Stoichiometry : The molar ratios of the pyridine substrate to the formylating agent and catalyst must be carefully optimized to drive the reaction towards the trisubstituted product.

Purification : Following the reaction, purification is essential to isolate the target compound. Common laboratory techniques include recrystallization and column chromatography, which separate the product from unreacted starting materials and polysubstituted byproducts. Moderate to good yields are often reported for these classical approaches.

Formylation Reactions

Modern and Advanced Synthetic Strategies

While classical formylation focuses on functionalizing a pre-existing pyridine ring, modern approaches often involve constructing the substituted pyridine ring from acyclic precursors. These methods offer high modularity and control over the substitution pattern.

Annulative π-extension (APEX) has emerged as a powerful strategy for building complex polycyclic aromatic compounds. rsc.orgnih.gov In the context of pyridine synthesis, metal-free variants of these reactions provide an environmentally benign and versatile route to highly substituted pyridines. nih.govrsc.org These reactions typically involve the tandem cyclization of readily available starting materials, constructing the pyridine core in a single step. rsc.org

One such strategy involves the reaction of α,β-unsaturated carbonyl compounds with propargylic amines. rsc.org This process proceeds through the formation of an imine, followed by a cyclization event involving an allenyl intermediate to generate the pyridine ring, with water as the only byproduct. rsc.org Another advanced approach utilizes visible-light promotion, where an electron donor-acceptor (EDA) complex drives a [4+2] annulation to construct the heterocyclic core under photocatalyst- and transition-metal-free conditions. nih.gov

While these specific methods have not been explicitly reported for the direct synthesis of this compound, they represent the frontier of pyridine synthesis. They offer a modern alternative for constructing the 2,4,6-substituted pyridine skeleton from simple, non-heterocyclic starting materials, avoiding the challenges associated with the direct multi-formylation of an electron-deficient pyridine ring.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.gov This methodology harnesses the energy of visible light to activate organic molecules, facilitating unique chemical transformations that are often difficult to achieve through conventional thermal methods. nih.gov By using a photocatalyst, reactions can proceed under ambient temperatures and environmentally friendly conditions, representing a significant advancement in green chemistry. acs.orgacs.org

Organic Dye Catalysts (e.g., Eosin Y)

Among the various classes of photocatalysts, organic dyes have gained prominence due to their low cost, ready availability, and favorable environmental profile compared to transition-metal complexes. nih.govacs.org Eosin Y, a well-known organic dye, has been successfully employed as a photoredox catalyst for the synthesis of 2,4,6-trisubstituted pyridines. acs.orgfigshare.comnih.gov

A notable application involves the synthesis of 2,4,6-triarylpyridines, which serve as structural analogs for the this compound scaffold. acs.orgfigshare.com In a typical reaction, aryl ketones and benzyl (B1604629) amines are used as the primary substrates. figshare.comnih.gov The reaction is conducted under an oxygen atmosphere (aerobic conditions) and irradiated with visible light, often from green LEDs, at room temperature. acs.org This method is distinguished by its operational simplicity and avoidance of harsh reagents. Research has demonstrated that this approach is versatile, affording a range of 2,4,6-triarylpyridines in good to excellent yields, typically between 52% and 87%. acs.orgfigshare.comnih.gov The aryl groups at the 2- and 6-positions of the resulting pyridine originate from the aryl ketone, while the benzyl amine uniquely serves as the donor for both the nitrogen atom of the heterocycle and the aryl substituent at the 4-position. acs.orgfigshare.comacs.org

Table 1: Eosin Y-Catalyzed Synthesis of 2,4,6-Triarylpyridines

| Entry | Aryl Ketone (Substituent) | Benzyl Amine (Substituent) | Product | Yield (%) |

| 1 | Acetophenone | Benzyl amine | 2,4,6-Triphenylpyridine | 81 |

| 2 | 4'-Methylacetophenone | Benzyl amine | 4-Phenyl-2,6-di(p-tolyl)pyridine | 87 |

| 3 | 4'-Methoxyacetophenone | Benzyl amine | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | 85 |

| 4 | 4'-Chloroacetophenone | Benzyl amine | 2,6-Bis(4-chlorophenyl)-4-phenylpyridine | 78 |

| 5 | Acetophenone | 4-Methylbenzyl amine | 2,6-Diphenyl-4-(p-tolyl)pyridine | 72 |

| 6 | Acetophenone | 4-Chlorobenzyl amine | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 65 |

This table presents selected research findings for the synthesis of 2,4,6-triarylpyridines using Eosin Y as a photoredox catalyst. Data adapted from studies by Dhavale, Koenig, et al. acs.orgfigshare.com

Visible-Light-Driven Mechanistic Pathways

The mechanism of the Eosin Y-catalyzed synthesis of 2,4,6-trisubstituted pyridines is a sophisticated cascade involving several key steps initiated by visible light. acs.org The process begins with the absorption of a photon by the Eosin Y catalyst, promoting it to an electronically excited state (Eosin Y*). nih.govbeilstein-journals.org This excited state is a potent single-electron transfer (SET) agent.

The proposed reaction pathway is believed to proceed as follows:

Intermediate Formation : The reaction is often facilitated by a Lewis acid co-catalyst, such as boron trifluoride etherate (BF₃·Et₂O), which catalyzes the condensation between the aryl ketone and benzyl amine to form critical imine and enamine intermediates. acs.org

Oxidative Cyclization : The photocatalyst, Eosin Y, initiates an oxidative coupling process under the presence of molecular oxygen. acs.orgfigshare.com This involves a series of electron transfer and hydrogen atom transfer (HAT) steps. nih.govacs.org The enamine and imine intermediates undergo an addition-elimination sequence, followed by cyclization and aromatization to form the stable pyridine ring. acs.org

Role of Oxygen : Molecular oxygen serves as the terminal oxidant in the catalytic cycle, regenerating the ground state of the Eosin Y catalyst and allowing the reaction to proceed with only a catalytic amount of the dye. acs.orgfigshare.com

This visible-light-driven pathway provides a mild and eco-friendly alternative to traditional procedures, which often require high temperatures and harsh conditions for the synthesis of triarylpyridines. acs.org

Multi-component Reactions for 2,4,6-Trisubstituted Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the initial components. researchgate.net This approach is a cornerstone of green chemistry, valued for its atom economy, methodological simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net MCRs are particularly well-suited for the synthesis of heterocyclic scaffolds like the 2,4,6-trisubstituted pyridine core. researchgate.netresearchgate.net

A variety of catalytic systems have been developed to facilitate the MCR-based synthesis of 2,4,6-trisubstituted pyridines. These reactions typically involve the condensation of aldehydes, ketones (or their alcohol precursors), and a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297). bohrium.comorgchemres.org The choice of catalyst is crucial and can range from simple metal salts to complex nanomaterials.

Notable catalytic systems include:

Zinc(II) Catalysts : Air-stable Zn(II) complexes featuring redox-active ligands have been used to catalyze the three-component coupling of primary and secondary alcohols with ammonium acetate to form unsymmetrical 2,4,6-substituted pyridines. bohrium.comrsc.org Zinc phosphate (B84403) has also been reported as an effective catalyst for the one-pot synthesis of 2,4,6-triarylpyridines from aromatic aldehydes and acetophenones. researchgate.netresearchgate.net

Cobalt(II) Catalysts : Sustainable Co(II)-catalyzed MCRs have been developed using alcohols as the primary feedstock. nih.gov A three-component reaction of ammonium acetate with primary and secondary alcohols yields symmetrically substituted 2,4,6-pyridines. nih.gov

Nanocatalysts : Recoverable magnetic nanoparticles have been employed as highly efficient and reusable catalysts. orgchemres.org For instance, cobalt nanoparticles immobilized on magnetic hydrotalcite have been used in the solvent-free, one-pot, three-component synthesis of 2,4,6-triaryl pyridines from acetophenones, aryl aldehydes, and ammonium acetate under aerobic conditions. orgchemres.org

Copper and Iodine Systems : A combination of copper triflate and molecular iodine has been shown to promote the oxidative cyclization of vinyl azides and benzylamines to access a wide variety of 2,4,6-triarylpyridines. researchgate.net

These MCR strategies provide versatile and powerful routes to the 2,4,6-trisubstituted pyridine core, demonstrating the continuous innovation in synthetic organic chemistry toward more efficient and sustainable practices.

Table 2: Comparison of Selected Multi-component Reaction Methodologies for 2,4,6-Trisubstituted Pyridines

| Catalyst System | Reactants | Nitrogen Source | Key Features |

| Zn(II)-pincer complex | Primary and secondary alcohols | NH₄OAc | Sustainable synthesis from alcohol feedstock; homogeneous catalysis. bohrium.comrsc.org |

| Co(II)-complex | Primary and secondary alcohols | NH₄OAc | Sustainable synthesis; can produce symmetrical and unsymmetrical pyridines. nih.gov |

| Fe₃O₄/HT-Co nanoparticles | Aryl aldehydes, Acetophenones | NH₄OAc | Heterogeneous, magnetically recoverable catalyst; solvent-free conditions. orgchemres.org |

| Zn₃(PO₄)₂·4H₂O | Aromatic aldehydes, Acetophenones | NH₄OAc | Excellent yields (82-94%); environmentally friendly solvent system (ethanol/water). researchgate.netresearchgate.net |

| Cu(OTf)₂ / I₂ | Vinyl azides, Benzylamines | Benzylamine | Cascade deamination and annulation; oxidative cyclization. researchgate.net |

This table summarizes various MCR approaches for synthesizing the 2,4,6-trisubstituted pyridine scaffold.

Chemical Reactivity and Functional Group Transformations of Pyridine 2,4,6 Tricarbaldehyde

Aldehyde Group Reactivity

The three aldehyde groups are the primary sites of reactivity in Pyridine-2,4,6-tricarbaldehyde, undergoing typical reactions of aldehydes such as oxidation and reduction. lookchem.com

Oxidative Transformations to Carboxylic Acids

The aldehyde functional groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding Pyridine-2,4,6-tricarboxylic acid. smolecule.com This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. Common reagents for this oxidation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction is often carried out in an acidic medium to facilitate the oxidation process.

Table 1: Oxidative Transformation of this compound

| Starting Material | Product | Oxidizing Agent(s) |

| This compound | Pyridine-2,4,6-tricarboxylic acid | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

This table summarizes the key components of the oxidative transformation of this compound.

The resulting Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a stable compound. wikipedia.org It finds applications in coordination chemistry, where it can form complexes with various metal ions. nih.govrsc.org The synthesis of collidinic acid can also be achieved through the oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine) using potassium permanganate. wikipedia.org

Reductive Transformations to Alcohols

Conversely, the aldehyde groups can be reduced to primary alcohols, resulting in the formation of Pyridine-2,4,6-trimethanol. This reduction can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions, such as the solvent (e.g., methanol (B129727) or ether), can be optimized to achieve high yields of the desired tri-alcohol product.

Table 2: Reductive Transformation of this compound

| Starting Material | Product | Reducing Agent(s) |

| This compound | Pyridine-2,4,6-trimethanol | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

This table outlines the essential elements of the reductive transformation of this compound.

Nucleophilic Substitution Reactions

The aldehyde groups of this compound are susceptible to nucleophilic attack, leading to substitution reactions. A prominent example is the reaction with primary amines to form Schiff bases.

Schiff Base Formation with Primary Amines

The condensation reaction between this compound and primary amines leads to the formation of imines, also known as Schiff bases. smolecule.comresearchgate.net These compounds contain a C=N double bond and are important intermediates in organic synthesis and coordination chemistry. researchgate.netmasterorganicchemistry.com The reaction is typically acid-catalyzed and involves the elimination of water. lumenlearning.com

The formation of an imine from an aldehyde and a primary amine proceeds through a series of well-defined steps: masterorganicchemistry.comlumenlearning.comlibretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. lumenlearning.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate. lumenlearning.comlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine, or iminium ion. lumenlearning.comlibretexts.org

Deprotonation: A base, such as water or another amine molecule, removes the proton from the nitrogen atom to yield the final imine product. lumenlearning.com

The pH of the reaction medium is a critical factor in Schiff base formation. The reaction rate is generally optimal around a pH of 5. lumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. lumenlearning.com

This compound serves as an excellent platform for the synthesis of polydentate ligands due to its three reactive aldehyde groups. By reacting it with various primary amines, a wide array of multidentate Schiff base ligands can be synthesized. These ligands, often containing multiple nitrogen donor atoms from both the pyridine (B92270) ring and the newly formed imine groups, are capable of coordinating with metal ions to form stable metal complexes. researchgate.netresearchgate.net

The strategic design of these ligands involves selecting appropriate primary amines to introduce desired functionalities and steric properties. researchgate.net For instance, the condensation with 2,4,6-trimethylaniline (B148799) can yield bis(arylimino)pyridine ligands that can coordinate with metals like ruthenium(III). The resulting metal complexes have potential applications in catalysis and materials science. The synthesis of these ligands is often carried out in solvents like ethanol (B145695) or methanol, sometimes with a catalytic amount of acetic acid to facilitate the reaction.

Methodological Optimization for Condensation Reactions

The optimization of condensation reactions involving this compound is a critical aspect of synthesizing complex molecular architectures, such as polydentate ligands and covalent organic frameworks (COFs). The efficiency and outcome of these reactions are highly dependent on a range of parameters, including the choice of solvent, temperature, catalytic system, and reaction conditions. Methodological optimization seeks to maximize product yields, minimize side reactions, and enhance the stability of the resulting derivatives. orgchemres.orgrsc.org

Solvent and Temperature Control

The selection of an appropriate solvent is fundamental for controlling reaction kinetics and product formation. For condensation reactions, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often employed to enhance the solubility of polar intermediates that form during the reaction. For the formation of imine linkages through Schiff base condensation with amines, solvents like ethanol and methanol are frequently used.

Temperature is another critical parameter that directly influences reaction rates and the stability of both reactants and products. Lower temperatures, typically in the range of 0–25°C, are often preferred to reduce the rate of decomposition of sensitive intermediates. However, in some cases, such as the synthesis of 2,4,6-triarylpyridines, reflux temperatures under solvent-free conditions have been shown to produce excellent yields. orgchemres.org The optimal temperature is therefore a balance between achieving a sufficient reaction rate and preventing thermal degradation.

Catalysis and Reaction Conditions

The use of catalysts is a common strategy to accelerate condensation reactions and improve yields. For Schiff base formation, a catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the dehydration step, leading to faster imine formation. In the synthesis of 2,4,6-tri-substituted pyridine derivatives via Hantzsch multi-component reactions, cerium (IV) ammonium (B1175870) nitrate (B79036) has been used as an efficient catalyst in an aqueous medium. researchgate.net

Researchers have also explored heterogeneous catalysts to simplify product purification and improve catalyst reusability. For instance, solid-supported perchloric acid (HClO₄-SiO₂) has been used for the synthesis of 2,4,6-triarylpyridines under solvent-free conditions at 120°C, offering excellent yields and shorter reaction times. researchgate.net Another approach involves using magnetic nanoparticles, such as cobalt-decorated hydrotalcite (Fe₃O₄/HT-Co), which catalyze the one-pot, multi-component cyclo-condensation of aldehydes and acetophenones under aerobic, solvent-free conditions. orgchemres.org This method boasts high yields and allows for easy magnetic separation of the catalyst for reuse. orgchemres.org

The optimization of catalyst loading is crucial for maximizing product yield. orgchemres.org As shown in the table below, studies on the synthesis of 2,4,6-triaryl pyridines demonstrated that varying the catalyst amount has a significant impact on the reaction's efficiency. orgchemres.org

Table 1: Optimization of Catalyst Loading for a Model Condensation Reaction Reaction: Acetophenone (2.0 mmol), 4-chloro benzaldehyde (B42025) (1.1 mmol), and ammonium acetate (B1210297) (1.0 mmol) to form a 2,4,6-triaryl pyridine derivative.

| Entry | Catalyst (Fe₃O₄/HT-Co) Loading (mol%) | Yield (%) |

| 1 | 0.8 | 70 |

| 2 | 1.2 | 82 |

| 3 | 1.6 | 94 |

| 4 | 2.0 | 94 |

| Data sourced from a study on the synthesis of 2,4,6-triaryl pyridines using a magnetic nanocatalyst. orgchemres.org The optimized conditions were found to be 1.6 mol% of the catalyst at reflux temperature under solvent-free conditions. orgchemres.org |

Control of Stoichiometry and Additives

Precise stoichiometric control of reactants is essential to minimize the formation of unwanted side products or incompletely reacted intermediates. In condensation reactions, the removal of water is often critical to shift the reaction equilibrium towards the product side. The use of additives like molecular sieves is an effective strategy to scavenge water produced during the reaction, thereby preventing the reverse hydrolysis reaction and increasing the yield of the condensed product.

Table 2: Effect of Solvents on a Model Condensation Reaction Reaction: Knoevenagel condensation of benzaldehyde (1 mmol) with dimedone (2 mmol) at room temperature.

| Solvent | Yield (%) |

| Methanol | 75 |

| Ethanol | 80 |

| DMF | 60 |

| Acetone | 45 |

| Chloroform | 50 |

| Dichloromethane | 55 |

| Acetonitrile | 70 |

| THF | 40 |

| Data adapted from a study on the optimization of Knoevenagel condensation reactions. researchgate.net While not directly involving this compound, this illustrates the significant impact of solvent choice on reaction yields. |

Monitoring the progress of the reaction using techniques such as Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy is also a key aspect of methodological optimization, as it allows for the determination of the optimal reaction time. By systematically adjusting these parameters—solvent, temperature, catalysts, and stoichiometry—researchers can develop robust and efficient protocols for the condensation reactions of this compound, enabling the synthesis of advanced materials and complex molecules. orgchemres.org

Spectroscopic and Analytical Characterization for Research Integrity

Structural Elucidation Techniques for Pyridine-2,4,6-tricarbaldehyde and its Derivatives

Structural elucidation of this compound relies on a combination of powerful analytical methods. These techniques, when used in concert, provide an unambiguous confirmation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals for both the aldehyde and aromatic protons. The electron-withdrawing nature of the aldehyde groups and the pyridine (B92270) nitrogen significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields. The aldehyde protons themselves are highly deshielded and typically appear as singlets in a distinct region of the spectrum.

For instance, in a related compound, pyridine-2,6-dicarboxaldehyde, the aldehyde proton signal is observed, confirming the presence of this functional group. Similarly, for this compound, the aldehyde protons are expected to produce a signal in the characteristic downfield region. The aromatic protons on the pyridine ring would also exhibit specific splitting patterns and chemical shifts based on their positions relative to the nitrogen atom and the aldehyde substituents.

Table 1: Representative ¹H NMR Data for Aldehyde and Aromatic Protons in Pyridine Derivatives

| Compound | Proton Type | Chemical Shift (ppm) |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Aldehyde (CHO) | 10.09 |

| 2-Pyridinecarboxaldehyde | Aromatic | 7.54 - 8.80 |

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete accounting of the carbon framework. The carbonyl carbons of the aldehyde groups are particularly noteworthy, appearing at a significantly downfield chemical shift, typically in the range of 185-200 ppm. The sp²-hybridized carbons of the pyridine ring also have characteristic chemical shifts that are influenced by the nitrogen atom and the electron-withdrawing aldehyde substituents.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for Pyridine Derivatives

| Compound | Carbon Type | Predicted/Observed Chemical Shift (ppm) |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Carbonyl (C=O) | ~193 |

| 2-Pyridinecarboxaldehyde | Aromatic | 121-153 |

| 2,4,6-Trimethylpyridine | Aromatic (C2, C6) | 156.8 |

| 2,4,6-Trimethylpyridine | Aromatic (C4) | 146.4 |

Note: Specific ¹³C NMR data for this compound is limited. The table includes data from related pyridine compounds to illustrate expected chemical shift ranges.

For derivatives of this compound that form solid-state materials, such as covalent organic frameworks (COFs), solid-state NMR (ssNMR) spectroscopy is a powerful technique for structural analysis. rsc.org Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides information about the local environment and connectivity of atoms in the solid state. mdpi.com Techniques like cross-polarization magic-angle spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. rsc.org This allows for the characterization of the framework's structure, including the confirmation of covalent bond formation and the identification of different chemical environments within the material. rsc.orgmdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.

A prominent and diagnostic feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. This band typically appears in the region of 1680–1700 cm⁻¹. The exact position of this absorption can be influenced by factors such as conjugation with the aromatic ring. For simple aldehydes, this stretching vibration is typically observed between 1710 and 1740 cm⁻¹. pg.edu.pl The presence of a strong peak in this region is a clear indicator of the aldehyde functional groups in the molecule. elixirpublishers.com

Table 3: Characteristic FTIR Carbonyl (C=O) Stretching Frequencies

| Compound/Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| This compound | ~1680–1700 |

| General Aldehydes | 1730 ± 7 pg.edu.pl |

| General Ketones | 1715 ± 7 pg.edu.pl |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition and purity of this compound. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular weight.

Given the molecular formula C₈H₅NO₃, the theoretical exact mass can be calculated with high precision. chemicalbook.comnih.gov Experimental determination of this value via HRMS serves to verify the compound's identity and elemental formula, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS also allows for the assessment of sample purity by detecting the presence of any impurities with different elemental compositions.

X-ray Diffraction (XRD)

While single crystals of the base molecule may be elusive, this compound is a crucial building block in the synthesis of advanced crystalline materials like Covalent Organic Frameworks (COFs). rsc.org For these polycrystalline powders, Powder X-ray Diffraction (PXRD) is the primary tool for structural characterization. ugent.beacs.org

PXRD analysis confirms the formation of a crystalline, long-range ordered structure, as indicated by the presence of sharp diffraction peaks. rsc.org The experimental PXRD pattern is often compared with a simulated pattern derived from a theoretical structural model. A good match between the experimental and simulated patterns validates the proposed framework structure, including its topology and pore dimensions. rsc.org Furthermore, PXRD is essential for determining the stacking behavior of 2D COF layers, distinguishing between arrangements like eclipsed (AA) or staggered (AB) stacking.

Advanced Characterization for Material Science Applications

Beyond the fundamental verification of its structure, the utility of this compound as a monomer in materials science necessitates further characterization of the resulting polymers, such as COFs. Techniques like Transmission Electron Microscopy (TEM) are used to visualize the morphology and nanostructure of the synthesized materials. rsc.org For porous materials like COFs, gas sorption analysis (e.g., N₂ adsorption-desorption) is employed to determine key properties such as the specific surface area, pore volume, and pore size distribution, which are critical for applications in gas storage and separation.

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology and nanostructure of materials synthesized from this compound, particularly in the formation of Covalent Organic Frameworks (COFs) and other nanomaterials.

As a building block with trigonal symmetry, this compound facilitates the creation of ordered, porous structures. SEM analysis reveals the macroscopic morphology, such as the size, shape, and surface texture of synthesized particles. rsc.org For instance, materials derived from related pyridine dicarbaldehydes have shown varied morphologies, including racemic striated structures and stacked sheets forming central cavities. nih.gov In the case of magnetic nanocatalysts functionalized with pyridine derivatives, SEM images have confirmed irregular plate-like or spherical shapes, which are crucial for their catalytic activity. orgchemres.orgtandfonline.com

TEM provides higher resolution images, offering insights into the internal structure and crystallinity. rsc.org High-resolution TEM can visualize the ordered pore structures and lattice planes within crystalline COFs. mdpi.com For COFs, TEM analysis helps confirm the formation of the desired network topology, such as hexagonal or rhombic nets, which arise from the specific geometry of the pyridine-based linker. rsc.orgmdpi.com The average particle size of nanomaterials can also be determined from TEM images, with some studies reporting sizes around 23 nm for magnetic nanoparticles. tandfonline.com

Table 1: Morphological Characteristics Observed via Electron Microscopy

| Material Type | Precursor(s) | Microscopy Technique | Observed Morphology | Reference |

|---|---|---|---|---|

| Magnetic Nanocatalyst | Pyridine derivatives, Fe3O4 | SEM | Irregular plate-like morphology | orgchemres.org |

| Hierarchical Organic Microspheres | Pyridine-2,6-dicarbaldehyde, 6-amino-2-naphthoic acid | SEM | Racemic striated structure | nih.gov |

| Magnetic Nanocatalyst | Dopamine, Triazine, CuCl2 on Fe3O4 | SEM, TEM | Spherical shape, average particle size ~23 nm | tandfonline.com |

Elemental Analysis Techniques (EDX, ICP-OES)

To confirm the successful synthesis and elemental composition of materials incorporating this compound, Energy Dispersive X-ray (EDX) spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are employed.

EDX, often coupled with SEM, provides a qualitative and semi-quantitative analysis of the elements present in a sample. orgchemres.orgtandfonline.commdpi.com In studies of nanocatalysts, EDX spectra have confirmed the presence of all expected elements, such as Carbon (C), Nitrogen (N), and Oxygen (O) from the organic linkers, as well as metals like Iron (Fe), Cobalt (Co), or Copper (Cu) from the core or functional groups. orgchemres.orgtandfonline.com This is crucial for verifying that the functionalization of a substrate with the pyridine-based ligand was successful. orgchemres.org

For precise quantitative analysis, especially of metal content, ICP-OES is the preferred method. orgchemres.org This technique can accurately determine the concentration of specific elements, which is vital for assessing catalyst loading and stability. For example, in a study of a cobalt-decorated nanocatalyst, ICP-OES was used to measure the cobalt content in both the fresh catalyst and after several cycles of reuse. orgchemres.org The results showed that 95% of the cobalt remained in the catalyst structure after five runs, demonstrating its stability. orgchemres.org Similarly, HPLC-ICP-OES is a powerful hyphenated technique used for speciation analysis, such as determining the different oxidation states of iron in various samples, using a mobile phase containing a related compound, pyridine-2,6-dicarboxylic acid. nih.gov

Table 2: Elemental Analysis Data for a Representative Nanocatalyst

| Technique | Purpose | Finding | Reference |

|---|---|---|---|

| EDX | Qualitative confirmation of elements | Confirmed presence of Mg, Al, C, O, Fe, Co, Cl | orgchemres.org |

Thermal Analysis (TGA) for Stability Assessment

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials derived from this compound. This is particularly important for applications like catalysis or gas storage, where materials may be exposed to high temperatures. orgchemres.orgmdpi.com Covalent organic frameworks, for instance, are known for their high thermal stability, often withstanding temperatures above 400 °C. mdpi.com

TGA measures the change in mass of a sample as a function of temperature. A typical TGA thermogram for a nanocatalyst shows distinct weight loss steps. orgchemres.orgtandfonline.com An initial weight loss at lower temperatures (e.g., below 225 °C) is generally attributed to the removal of adsorbed water or solvent molecules. tandfonline.comresearchgate.net Subsequent weight loss at higher temperatures indicates the decomposition of the organic components, such as the pyridine-based linkers, or the dehydroxylation of a support material. orgchemres.org

For example, the TGA of a Fe3O4/HT-Co nanocatalyst showed a 15.53% weight loss between 30-280 °C due to water removal, followed by a 15% loss between 280-480 °C attributed to the loss of hydroxyl groups. orgchemres.org Studies on various COFs have demonstrated remarkable thermal stability, with decomposition temperatures often exceeding 400-500 °C, highlighting the robustness of the frameworks constructed using rigid aromatic building blocks. mdpi.com

Table 3: TGA Data for Pyridine-Derivative-Based Materials

| Material | Temperature Range (°C) | Weight Loss (%) | Attributed To | Reference |

|---|---|---|---|---|

| Fe3O4/HT-Co Nanocatalyst | 30-280 | 15.53 | Removal of absorbed water | orgchemres.org |

| Fe3O4/HT-Co Nanocatalyst | 280-480 | 15.00 | Loss of lamellar hydroxyl groups | orgchemres.org |

| 3D Covalent Organic Frameworks | Up to 400-500 | - | Onset of decomposition | mdpi.com |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within molecules and materials. For compounds containing this compound, the conjugated system of the pyridine ring and the three aldehyde groups gives rise to characteristic absorption bands. rsc.orgresearchgate.net

The UV-Vis spectra of trisubstituted pyridines typically show absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.netmdpi.com Studies on 2,4,6-tricoumarin-pyridines, for example, reveal absorption maxima that can be used to calculate the optical band gap of the material, a key parameter for applications in organic electronics. researchgate.net The optical band gaps for these related pyridine derivatives were found to be in the range of 3.01–3.06 eV. researchgate.net

The solvent can influence the position of these absorption bands. When analyzing COFs or other solid materials, UV-Vis absorption studies are often performed on dispersed samples to characterize their electronic properties. The spectra can confirm the successful formation of the extended conjugated network, which typically results in a red-shift (shift to longer wavelengths) of the absorption bands compared to the individual monomer precursors. rsc.org

Table 4: Photophysical Data for Trisubstituted Pyridine Derivatives

| Compound Type | Solvent | λmax (nm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|---|

| 2,4,6-Tricoumarin-pyridines | Chlorobenzene | Not specified | 3.01–3.06 | researchgate.net |

Electrochemical Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, such as Cyclic Voltammetry (CV), are used to investigate the redox properties of molecules and materials. The electron-deficient nature of the pyridine ring in this compound makes it an interesting component for electroactive materials. researchgate.net Pyridine-based COFs and macrocycles are studied for applications in energy storage and as chemosensors. researchgate.netmdpi.com

CV experiments involve scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials of the species in solution. For example, studies on a pyridine-containing macrocyclic ligand (L3) demonstrated its ability to act as a redox chemosensor for metal ions. mdpi.com Upon addition of metal ions like Zn²⁺ or Pb²⁺, the original redox wave of the free ligand was replaced by a new wave at a more positive potential, corresponding to the complexed ligand. mdpi.com The magnitude of this potential shift indicates the strength of the interaction.

In the context of energy storage, pyridine-rich COFs are explored as electrode materials for supercapacitors. researchgate.net The pyridinic nitrogen atoms provide active sites for redox reactions, contributing to the material's charge storage capacity. CV curves for these materials can reveal their capacitive behavior and the contribution of pseudocapacitance from the reversible redox reactions of the pyridine units. researchgate.netresearchgate.net The redox potential of a Ce(IV)/Ce(III) couple, for example, was shown to be significantly stabilized when incorporated into a metal-organic framework, as determined by CV. researchgate.net

Table 5: Electrochemical Data from Cyclic Voltammetry Studies

| System | Analyte/Condition | Observation | Significance | Reference |

|---|---|---|---|---|

| Pyridine-macrocycle (L3) | Addition of Pb²⁺ | Anodic shift of 230 mV in the ferrocene (B1249389) oxidation wave | Demonstrates selective sensing of the metal ion | mdpi.com |

| Pyridine-rich COFs | Acidic electrolyte | High specific capacitance (546 F/g @ 500 mA/g) | Suitable for high-performance solid-state supercapacitors | researchgate.net |

Applications in Advanced Chemical and Materials Science Research

Building Block for Complex Organic Molecules and Heterocycles

The presence of three aldehyde groups on the pyridine (B92270) core makes pyridine-2,4,6-tricarbaldehyde a valuable precursor for synthesizing intricate organic structures and heterocyclic systems. smolecule.com These aldehyde groups are reactive towards nucleophiles, enabling a variety of chemical transformations.

Synthesis of Polycyclic Aromatic Heterocycles

This compound is instrumental in the synthesis of polycyclic aromatic heterocycles, a class of compounds investigated for their applications in materials science. These compounds are noted for their potential use in creating dyes, pigments, and other specialty chemicals. The synthesis often involves condensation reactions where the aldehyde groups react with other molecules to form larger, more complex structures. smolecule.com The aromatic pyridine ring provides stability to the resulting molecules. smolecule.com

Role in Coordination Chemistry and Metal Complexation

The nitrogen atom within the pyridine ring, along with the oxygen atoms of the aldehyde groups, provides multiple sites for metal ions to coordinate. This characteristic makes this compound and its derivatives highly useful in coordination chemistry.

Design and Synthesis of Polydentate Ligands for Metal Coordination

This compound is a key starting material for creating polydentate ligands, which are molecules that can bind to a metal center through several points of attachment. A common method to achieve this is through Schiff base condensation, where the aldehyde groups react with primary amines to form imine linkages. This reaction allows for the construction of a wide variety of ligands that can then be used to form stable metal complexes. For example, ligands derived from this compound can be designed to incorporate multiple 2,6-bis(imino)pyridine or (imino)pyridine units into a single molecular structure. unam.mx These polydentate nitrogen ligands are of significant interest for their ability to form polymetallic complexes. unam.mx

Development of Metal Complexes for Catalytic and Advanced Material Applications

Metal complexes formed from ligands derived from pyridine-based compounds have shown significant utility in catalysis. orgchemres.orgnih.gov For instance, iron and cobalt complexes with 2,6-bis(imino)pyridine ligands are effective catalysts for ethylene (B1197577) oligomerization. unam.mx The structure of the ligand plays a crucial role in the catalytic activity and selectivity of the resulting metal complex. unam.mx Furthermore, the π-stacking ability of some pyridine-based structures allows for their application as building blocks in supramolecular chemistry. orgchemres.orgrasayanjournal.co.in The development of such complexes is an active area of research, with potential applications in the synthesis of valuable chemicals and advanced materials. researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions

The defined structure of pyridine-based molecules makes them excellent components for building larger structures through non-covalent interactions, a field known as supramolecular chemistry. orgchemres.orgrasayanjournal.co.in These interactions, which include hydrogen bonding and π-stacking, are weaker than covalent bonds but can collectively lead to the formation of well-organized, complex assemblies. conicet.gov.arnih.gov

Exploitation of π-Stacking Interactions in Self-Assemblies

The molecular architecture of this compound, featuring an electron-deficient pyridine ring, makes it a prime candidate for self-assembly processes driven by non-covalent interactions, particularly π-stacking. In supramolecular chemistry, the assembly of molecules is guided by a range of interactions, including hydrogen bonding and π-π stacking, to form ordered, hierarchical structures. nih.gov An underutilized but powerful strategy for triggering self-assembly involves inducing changes in intermolecular interactions. umich.edu

A key principle is the interaction between electron-poor and electron-rich aromatic systems. The pyridine ring in this compound is rendered electron-deficient by the presence of the nitrogen heteroatom and the three strongly electron-withdrawing aldehyde groups. This electronic characteristic promotes favorable donor-acceptor π-stacking interactions when paired with electron-rich aromatic molecules. umich.edu Research has demonstrated that inducing planarity in a molecule can trigger self-assembly and gelation through such donor-acceptor π-stacking interactions. umich.edu In this context, the planar structure of the pyridine core allows for efficient packing and orbital overlap with complementary aromatic systems, leading to the formation of one-dimensional stacked arrangements that can serve as the foundation for more complex supramolecular architectures. umich.edu The directionality and strength of these π-stacking interactions are crucial for controlling the precise arrangement of molecules in the resulting nanostructures. acs.org

Covalent Organic Frameworks (COFs) Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered and predictable structures. sci-hub.box Their inherent properties, such as permanent porosity, high surface area, low density, and exceptional thermal stability, make them suitable for a wide range of applications, including gas storage, separation, and catalysis. rsc.org The ability to design COFs at the molecular level by choosing specific monomers (linkers) and linkage chemistry allows for precise control over their structure and function. sci-hub.boxugent.be

This compound as a Key Linker for COF Synthesis

The most common method for constructing COFs from aldehyde-based linkers like this compound is through Schiff base condensation. ugent.be This reaction involves the condensation of the aldehyde groups with primary amine linkers to form stable imine (-C=N-) bonds, with the elimination of water. ugent.be This chemistry is widely used because the formation of the imine linkage is often reversible, which allows for a "proofreading" or "error-correction" process during synthesis. This reversibility is crucial for dissolving and reforming kinetically trapped, amorphous structures into the thermodynamically favored, highly crystalline COF structure. ugent.be

The synthesis is typically carried out under solvothermal conditions, often with an acid catalyst like acetic acid, to facilitate both the forward and reverse reactions, thereby promoting crystallization. ugent.be The resulting imine-linked COFs are characterized by their high crystallinity, permanent porosity, and the presence of nitrogen atoms from both the pyridine core and the imine linkages within the pore environment. researchgate.net These N-rich pores can exhibit high selectivity for specific applications. researchgate.net

Table 1: Examples of Imine-Linked COFs from Pyridine-Based Linkers

| COF Name | Aldehyde Linker | Amine Linker | Resulting Properties | Reference(s) |

| Car-TPP-COF | 4,4',4''-(Pyridine-2,4,6-triyl)tribenzaldehyde | Car-3NH₂ | High surface area (721 m²/g), high CO₂ uptake (34 mg/g at 298 K) | ossila.com |

| Pyridine-COF | 2,6-Diformylpyridine | 1,3,5-Tris(4-aminophenyl)benzene (TAP) | Crystalline, microporous, specific surface area of 348.5 m²/g, selective for Hg²⁺ ions | researchgate.net |

| A₂B₂-Por-COF | A₂B₂-Por monomer with aldehyde and amine groups | Self-polycondensation | Highly crystalline, used for selective oxidation of sulfides | rsc.org |

A significant advantage of COF chemistry is the ability to tune the material's properties by carefully selecting the building blocks. The use of this compound as a triangular node, in combination with linear or other geometrically defined linkers, allows for the rational design of COFs with specific pore sizes, which can range from 7 to 27 Å.

Beyond the in-plane pore structure, the three-dimensional architecture of 2D COFs is defined by the stacking of the individual layers. The two most common stacking modes are the eclipsed (AA) and the staggered (AB) arrangements. mdpi.com

AA Stacking: In this mode, the layers are stacked directly on top of each other, creating open, continuous one-dimensional channels. This eclipsed arrangement can facilitate charge mobility through the π-conjugated columns of the framework. encyclopedia.pub

AB Stacking: In this mode, subsequent layers are offset, leading to a more intricate pore system where the pores of one layer are partially or fully blocked by the subsequent layer. The AB-staggered mode is often energetically favored as it reduces interlayer steric repulsion. mdpi.comresearchgate.net

The preferred stacking mode is influenced by factors such as the planarity of the linkers, steric effects from substituents, and interlayer interactions. mdpi.com For instance, COFs built from 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (B105301) (TP), a structural analogue of this compound, have been shown to favor AA stacking due to stabilizing hydrogen-bonding interactions from the hydroxyl groups. The stacking arrangement is typically determined experimentally using Powder X-ray Diffraction (PXRD) and confirmed through computational simulations. researchgate.net

The incorporation of this compound as a linker introduces pyridinic nitrogen atoms directly into the COF backbone. These nitrogen sites are not merely structural components; they impart critical functionalities to the material.

Electronic Properties: The nitrogen atom creates an electron-deficient and polarized environment within the COF, influencing its electronic and photophysical properties. chinesechemsoc.org

Active Catalytic Sites: Pyridinic nitrogen has been identified as a primary active site in electrocatalysis, particularly for the oxygen reduction reaction (ORR). nih.gov The nitrogen atoms can stabilize reaction intermediates and promote efficient electron transfer. chinesechemsoc.org

Basic and Coordination Sites: The lone pair of electrons on the pyridinic nitrogen can act as a Lewis basic site, a hydrogen bond acceptor, or a coordination site for metal ions. chinesechemsoc.orgsmolecule.com This intrinsic functionality allows the COF to be used directly in catalysis or as a scaffold for post-synthetic modification. rsc.org

Enhanced Performance: Studies have shown a direct correlation between the nitrogen content in a COF and its performance in applications like photocatalysis. For example, in a series of azine-linked COFs, the material with a triazine knot (three nitrogen atoms) showed significantly higher photocatalytic hydrogen evolution rates than analogous COFs with pyrimidine (B1678525) (two nitrogens), pyridine (one nitrogen), or phenyl (zero nitrogens) knots. chinesechemsoc.org

Functionalization and Metal Incorporation within COFs

The pyridinic nitrogen sites within COFs derived from this compound are ideal locations for further functionalization, particularly for the incorporation of metal species. This can be achieved through post-synthetic modification, where the pre-formed COF is treated with a metal precursor. rsc.org

The nitrogen atoms in the pyridine rings, along with nitrogen atoms in the imine linkages, can act as strong coordination sites to anchor single metal atoms or metal complexes. researchgate.netresearchgate.net This strategy has been used to incorporate a variety of metals, including copper, cobalt, rhenium, and platinum, into COF structures. researchgate.netresearchgate.netrsc.org The resulting metal-functionalized COFs are highly effective heterogeneous catalysts, combining the activity of the metal center with the stability and high surface area of the COF support. researchgate.net For example, a pyridine-containing COF was successfully metallated with cobalt to create active sites for oxygen evolution reactions, and another was used to coordinate platinum ions for catalytic oxygen reduction. researchgate.net

Furthermore, the pyridinic nitrogen itself can be chemically modified. In one study, the nitrogen atom in a COF was alkylated post-synthetically to create a zwitterionic framework that was highly active for the chemical fixation of CO₂. rsc.org These modification strategies highlight the versatility of using this compound as a linker, enabling the creation of advanced materials with tailored catalytic and functional properties.

Applications of this compound Derived COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them ideal for various applications. scispace.comossila.com this compound serves as a crucial triangular node in the construction of these frameworks, enabling the formation of robust and functional materials.

Gas Adsorption and Storage

For instance, a COF synthesized from 4,4',4''-(pyridine-2,4,6-triyl)tribenzaldehyde, a derivative of this compound, demonstrated a significant surface area of 721 m²/g and a carbon dioxide capture capacity of 34 mg/g at 298 K. ossila.com Another study highlighted a COF with a CO2 capture capacity of 25.90 wt% at 273 K and H2 storage of 2.1 wt% at 77 K and 1 bar. researchgate.net

Table 1: Gas Adsorption Properties of a this compound Derived COF

| Gas | Adsorption Capacity | Conditions |

| CO₂ | 34 mg/g | 298 K |

| CO₂ | 25.90 wt% | 273 K |

| H₂ | 2.1 wt% | 77 K, 1 bar |

Heterogeneous Catalysis

The uniform and tunable porous structure of COFs allows for the incorporation of catalytic sites, making them effective heterogeneous catalysts. rsc.org COFs derived from this compound have shown promise in a variety of catalytic reactions.

Oxygen Reduction Reaction: The nitrogen-rich environment of these COFs can facilitate the oxygen reduction reaction, a key process in fuel cells.

Click Reactions: Copper-incorporated COFs, where the pyridine and hydrazone units act as effective binding sites for the metal, have been successfully utilized as heterogeneous catalysts for copper-catalyzed click reactions to synthesize 1,4-triazoles. researchgate.net

Diels-Alder Reaction: The confined spaces within the COF structure can act as catalytic beds, enhancing the efficiency of reactions like the Diels-Alder reaction. For example, a pyrene–anthracene-based imine COF demonstrated a catalytic efficiency of 99% that was maintained over multiple cycles. rsc.org

Sulfide Oxidation: The versatile nature of these COFs suggests their potential application in selective oxidation reactions.

Knoevenagel Reaction: A C=C bond linked g-C40N3-COF has been synthesized via a Knoevenagel polycondensation reaction, highlighting the utility of pyridine-based building blocks in creating catalytically active frameworks. chinesechemsoc.org

Energy Storage and Conversion

The unique electronic properties and high surface area of pyridine-based COFs make them suitable for energy storage and conversion applications, particularly in supercapacitors. researchgate.net The presence of pyridinic nitrogen atoms provides active sites for charge storage, contributing to both electrical double-layer capacitance and pseudocapacitance. researchgate.net

One study reported a pyridine-rich COF that exhibited a specific capacitance of 546 F/g in an acidic electrolyte and approximately 92 mF/cm² in a solid-state device, which is among the highest reported for COF-based solid-state capacitors. researchgate.net Another COF demonstrated a specific capacitance of 30.5 F/g and an energy density of 17.0 Wh/kg. researchgate.net

Table 2: Supercapacitor Performance of this compound Derived COFs

| COF Material | Specific Capacitance | Energy Density | Power Density |

| Pyridine-Rich COF | 546 F/g (acidic electrolyte) | - | 98 µW/cm² |

| IITR-COF-1 | 30.5 F/g | 17.0 Wh/kg | - |

Catalytic Applications Beyond Framework Materials

While its role in COFs is significant, this compound and its derivatives also find applications in other catalytic contexts.

Homogeneous Catalysis

In homogeneous catalysis, derivatives of this compound can act as ligands for metal catalysts. The pyridine nitrogen and aldehyde oxygens can coordinate with metal ions, influencing the catalyst's activity and selectivity.

Heterogeneous Catalysis

Beyond COFs, this compound can be used to create other types of heterogeneous catalysts. For example, cobalt nanoparticles immobilized on a magnetic hydrotalcite support have been used for the one-pot synthesis of 2,4,6-triaryl pyridines. orgchemres.org This catalyst proved to be efficient and reusable over several cycles. orgchemres.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been instrumental in studying various aspects of Pyridine-2,4,6-tricarbaldehyde and its derivatives.

DFT calculations are employed to determine the optimized geometry and electronic characteristics of this compound. The molecule consists of a central pyridine (B92270) ring substituted with three aldehyde groups at the 2, 4, and 6 positions. The pyridine ring is an aromatic heterocycle with sp² hybridized carbon and nitrogen atoms, resulting in a planar structure with delocalized π-electrons. The aldehyde groups are conjugated with this aromatic system.

The aldehyde groups are electron-withdrawing, which significantly influences the electronic properties of the pyridine ring. This electron withdrawal leads to an electron-deficient aromatic core, affecting the molecule's reactivity and its potential to coordinate with other chemical species.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Value (Å) |

| Pyridine C-C bond lengths | ~1.34–1.39 |

| Pyridine C-N bond length | ~1.34 |

| Aldehyde C=O bond length | ~1.21 |

| Note: These are typical bond lengths and can vary slightly depending on the specific computational method and basis set used. |

DFT calculations also provide information about the distribution of electron density and molecular orbitals. For instance, studies on related pyridine derivatives have shown how substituents affect the electronic states and charge transfer properties within the molecule. nih.govrsc.org

DFT is a valuable tool for exploring the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction mechanism.

For example, theoretical calculations have been used to study the mechanism of pyridine functionalization reactions, which can involve the formation of radical intermediates. nih.gov DFT calculations can help to understand the stability of these intermediates and the barriers to their formation and subsequent reactions. nih.gov The insights gained from these studies are crucial for designing new synthetic routes and optimizing reaction conditions. sumitomo-chem.co.jp

Computational methods, particularly DFT, are frequently used to predict and interpret the spectroscopic properties of molecules. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This can help in understanding the electronic transitions responsible for the observed absorption bands. Such studies have been performed on related pyridine systems to understand their photophysical properties. ucl.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior

For pyridine-based compounds, MD simulations have been used to investigate their interactions with biological macromolecules, such as proteins. nih.gov These simulations can reveal how the molecule binds to a specific site and the nature of the intermolecular forces involved, which is critical in the context of drug design. nih.gov Although specific MD studies on this compound are not widely reported, the methodology is applicable to understand its behavior in different environments.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, a broader category that includes DFT and other ab initio methods, provide fundamental insights into the chemical behavior of molecules. These calculations are based on the principles of quantum mechanics and can offer a detailed understanding of reaction mechanisms that are difficult to probe experimentally.

For instance, quantum chemical calculations have been employed to investigate the thermodynamics and kinetics of pyridine synthesis from pyrylium (B1242799) salts, demonstrating the feasibility of the reaction. unjani.ac.id In the context of this compound, such calculations can be used to explore its reactivity in various chemical transformations, such as its role in the formation of covalent organic frameworks (COFs). The planarity and electronic nature of the molecule, as determined by quantum chemical methods, are vital for the successful assembly of these extended structures. rsc.org

Biological Research Probes and Mechanistic Studies Strictly Excluding Clinical/dosage/safety

Investigation of Enzyme Mechanisms using Pyridine-2,4,6-tricarbaldehyde as a Probe

This compound is employed as a chemical probe for investigating the mechanisms of enzymes. The aldehyde functionalities are electrophilic and can react with nucleophilic residues, such as lysine (B10760008) or cysteine, commonly found in the active sites of enzymes. By observing the effects of this interaction, researchers can gain insights into the structure and function of an enzyme's active site. This covalent modification can lead to the inhibition of enzyme activity, helping to identify essential residues for catalysis. The specific and controlled nature of this reaction allows for its use as a building block in the synthesis of more complex molecules designed to probe enzyme architecture and function.

Probing Biological Pathways through Molecular Interactions

The compound is utilized to probe biological pathways through its interactions with various molecular targets. The electron-deficient pyridine (B92270) ring can participate in non-covalent interactions such as π-π stacking and hydrogen bonding with biological molecules. nih.gov These interactions, combined with the potential for covalent bond formation, allow PTA and its derivatives to bind to specific sites within a biological system. By tracking the location and effect of these molecules, or by observing the consequences of their binding, researchers can elucidate components and connections within complex biochemical pathways.

Interaction with Molecular Targets and Biochemical Pathways

The mechanism of action for this compound in a research context is centered on its interaction with molecular targets, primarily proteins and enzymes.

A primary mode of interaction for PTA is the formation of covalent bonds with nucleophilic sites on proteins. The aldehyde groups are highly reactive towards primary amines (e.g., the epsilon-amino group of lysine residues) and thiols (e.g., the sulfhydryl group of cysteine residues).

The reaction with amines forms an imine linkage, also known as a Schiff base. smolecule.com This type of reaction is a well-established method for protein modification. researchgate.net For instance, related pyridine aldehydes have been shown to selectively modify the N-terminus of proteins, where the α-amine of the first amino acid reacts to form a stable cyclic structure. researchgate.net Similarly, the reaction of aldehydes with cysteine residues can lead to the formation of a thiazolidine (B150603) ring. This covalent modification is often irreversible and can alter the protein's structure and function, a feature that is exploited to study the role of specific residues. nih.gov

The ability of this compound and its derivatives to form covalent bonds is a key mechanism for enzyme inhibition in research settings. smolecule.com By binding to an enzyme's active site, these compounds can block substrate access or interfere with the catalytic machinery, leading to a loss of activity. This inhibition can be used to study the enzyme's role in a particular pathway or to validate it as a potential target for therapeutic development.

Derivatives of PTA have been evaluated for their inhibitory effects on enzymes like topoisomerases I and II, which are critical for DNA replication and are targets in cancer research. Broader studies on pyridine derivatives have revealed their potential as inhibitors for a wide range of enzymes, including cytochrome P450 2A6 and PIM-1 kinase. oaepublish.comresearchgate.net The inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site, or non-competitive. researchgate.net The structural flexibility of the pyridine scaffold allows for chemical modifications to fine-tune binding affinity and selectivity for the target enzyme. nih.gov

| Pyridine Derivative Class | Target Enzyme | Inhibition Mechanism/Finding | Reference |

|---|---|---|---|

| This compound (PTA) | Topoisomerase I & II | Evaluated for inhibitory effects; crucial targets in cancer research. | |

| Substituted Pyridines | Cytochrome P450 2A6 | Designed as selective inhibitors; substitutions at position 3 of the pyridine ring were found to be most effective. | oaepublish.com |

| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Acted as both competitive and non-competitive inhibitors. | researchgate.net |

| Pyridine Carboxylic Acids | Various Enzymes | The pyridine ring enhances binding affinity through π-π stacking and hydrogen bonds. | nih.gov |

Exploration of Biological Activities of this compound Derivatives (e.g., antimicrobial)

This compound serves as a versatile starting material for the synthesis of derivatives with a range of biological activities. smolecule.com In particular, derivatives of PTA have been investigated for their antimicrobial properties.

The aldehyde groups readily undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. smolecule.commdpi.com This synthetic accessibility allows for the creation of large libraries of related compounds with diverse structures. Numerous studies have reported the synthesis of 2,4,6-trisubstituted pyridine derivatives that exhibit significant antimicrobial activity against various bacterial and fungal strains. researchgate.netnih.gov For example, certain Schiff base derivatives of pyridine have shown antimicrobial effects comparable to standard antibiotics like Streptomycin and Fusidic acid. mdpi.comresearchgate.net The antimicrobial action of some pyridine derivatives is thought to involve mechanisms like metal chelation, which can disrupt essential microbial processes. nih.gov

| Derivative Type | Synthesis Route | Observed Activity | Reference |

|---|---|---|---|

| Pyridine Carbohydrazide Schiff Bases | Condensation of 2-chloro-6-hydrazinoisonicotinic acid hydrazide with various aldehydes/ketones. | Good antimicrobial activity, comparable to Streptomycin and Fusidic acid. | researchgate.net |

| Pyridine-bridged 2,6-bis-carboxamide Schiff Bases | Treatment of bis-hydrazides with aromatic or heterocyclic aldehydes. | Significant bactericidal and fungicidal activities. | mdpi.com |

| Pyridyl Substituted Thiazolyl Triazoles | Multi-step synthesis including triazole and thiazole (B1198619) ring closure. | Derivatives with a 3-pyridyl moiety showed high antibacterial activity against Gram-positive bacteria. | scielo.br |

| Halogen-Substituted Pyridine Schiff Bases | Condensation of aminopyridines with salicylaldehydes. | Pronounced biocidal effects against Gram-positive bacteria. The pyridine nitrogen is critical for activity. | mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

While traditional methods for synthesizing Pyridine-2,4,6-tricarbaldehyde have relied on the direct formylation of pyridine (B92270), these reactions can be challenging due to the electron-deficient nature of the pyridine ring. Consequently, a significant future research direction lies in the development of more efficient, sustainable, and versatile synthetic routes. Emerging trends focus on multicomponent reactions (MCRs), advanced catalytic systems, and green chemistry principles to streamline the synthesis of pyridine derivatives.

Modern synthetic strategies that are being explored include:

One-Pot Syntheses: These methods aim to combine multiple reaction steps into a single procedure, reducing waste and improving efficiency. For instance, the one-pot condensation of chalcones, substituted acetophenones, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid has been used to produce 2,4,6-triaryl pyridines. researchgate.net

Advanced Catalysis: Research is increasingly focused on novel catalysts to improve yields and reaction conditions. This includes the use of recoverable magnetic nanoparticles, such as cobalt nanoparticles on magnetic hydrotalcite, for solvent-free synthesis. Other catalytic systems involve cerium (IV) ammonium nitrate (B79036) in aqueous media and solid-supported perchloric acid under solvent-free conditions. researchgate.net

Green Chemistry Approaches: Environmentally friendly methods are a major trend. This includes using water as a solvent, employing solvent-free reaction conditions, and developing reusable catalysts to minimize environmental impact. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a sophisticated and powerful tool for synthesizing substituted pyridines, offering mild reaction conditions and unique reactivity patterns.

A comparative overview of various synthetic methodologies for pyridine derivatives highlights the trend towards more efficient and environmentally benign processes.

| Synthetic Method | Key Features | Reactants Example | Catalyst/Conditions | Advantages |

| Krohnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. pharmaguideline.com | N-phenacylpyridinium salts, α,β-unsaturated ketones, ammonium acetate. researchgate.net | Often requires pre-synthesis of pyridinium (B92312) salts. researchgate.net | Established method for 2,4,6-triaryl substitution. researchgate.net |

| Hantzsch Pyridine Synthesis | Condensation of a β-ketoester, an aldehyde, and ammonia. researchgate.netpharmaguideline.com | Dehydroacetic acid, aldehydes, ammonium acetate. researchgate.net | Cerium (IV) ammonium nitrate in aqueous medium. researchgate.net | Efficient, can be performed in aqueous media. researchgate.net |

| Multicomponent Reaction (MCR) | One-pot reaction combining three or more reactants. researchgate.net | Chalcones, acetophenones, ammonium acetate. researchgate.net | Glacial acetic acid or solvent-free conditions. researchgate.net | High efficiency, simplicity, reduced reaction time. researchgate.netresearchgate.net |

| Magnetic Nanocatalysis | Use of magnetically separable and reusable catalysts. | Acetophenones, aryl aldehydes, ammonium acetate. | Cobalt nanoparticles on magnetic hydrotalcite; solvent-free. | High yields, catalyst reusability, environmentally friendly. |